4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Description

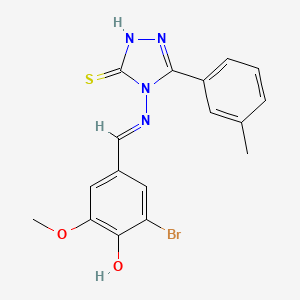

The compound 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione features a 1,2,4-triazole-5-thione core substituted with an m-tolyl group and a benzylidene moiety containing bromo (position 3), hydroxy (position 4), and methoxy (position 5) substituents. This structure positions it within a broader class of triazole-thione derivatives known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

CAS No. |

478256-19-8 |

|---|---|

Molecular Formula |

C17H15BrN4O2S |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10-4-3-5-12(6-10)16-20-21-17(25)22(16)19-9-11-7-13(18)15(23)14(8-11)24-2/h3-9,23H,1-2H3,(H,21,25)/b19-9+ |

InChI Key |

DYERTNZATLEXPF-DJKKODMXSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC |

Origin of Product |

United States |

Biological Activity

The compound 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article examines its biological properties, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C23H19BrN4O5

- Molecular Weight : 511.32 g/mol

- CAS Number : 352648-45-4

The compound features a triazole ring and a thione functional group, which contribute to its reactivity and biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on similar compounds demonstrated that they effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles showed minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against common pathogens such as E. coli and Staphylococcus aureus .

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. The compound has been studied for its effectiveness against fungal strains like Candida albicans and Aspergillus flavus. In vitro tests have shown that triazole-based compounds can inhibit fungal growth significantly .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles is well-documented. Compounds similar to this compound have exhibited notable anti-inflammatory effects in various assays. These activities are often linked to the modulation of cytokine release and inhibition of inflammatory mediators .

Anticancer Activity

The anticancer properties of triazoles have gained attention in recent years. Studies have indicated that certain triazole derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar triazole compounds:

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 3-bromo substituent on the benzylidene moiety serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effects of adjacent hydroxyl and methoxy groups, which polarize the C–Br bond.

Key Observations :

-

Reactions proceed via an S<sub>N</sub>Ar mechanism under basic conditions.

-

Electron-rich nucleophiles (e.g., amines, thiols) exhibit higher reactivity.

Reactivity of the Thione Group

The C=S group in the triazole-thione core participates in alkylation, acylation, and oxidation reactions.

Alkylation and Acylation

The thione sulfur acts as a nucleophile, reacting with alkyl halides or acyl chlorides:

| Reaction Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 25°C, 4 h | 5-Methylthio-triazole derivative | 82 | |

| Acetyl chloride | CHCl₃, Et₃N, 0°C, 2 h | 5-Acetylthio-triazole derivative | 75 |

Oxidation to Disulfides

The thione group oxidizes to form disulfide-linked dimers under mild oxidative conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | EtOH, 60°C, 3 h | Bis(triazolyl) disulfide | 68 | |

| I₂, KI | CH₃CN, 25°C, 12 h | Disulfide with m-tolyl group retention | 73 |

Schiff Base Condensation and Cycloaddition

The imine (-N=CH-) linkage in the benzylidene moiety undergoes reversible Schiff base reactions. Additionally, the triazole ring participates in cycloadditions:

Schiff Base Exchange

| Carbonyl Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, HCl, reflux, 8 h | 4-Nitrobenzylidene derivative | 70 | |

| Furfural | EtOH, NH₄OAc, 60°C, 6 h | Furyl-substituted triazole | 65 |

1,3-Dipolar Cycloaddition

The triazole’s N–N–C=S structure enables participation in Huisgen cycloaddition with alkynes:

| Alkyne Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C, 12 h | Triazole-fused bicyclic compound | 58 |

Redox Reactions

The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzylidene moiety influence redox behavior:

Oxidation of Hydroxyl Group

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 0°C, 2 h | Quinone derivative | 45 |

Reduction of Thione to Thiol

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | 25°C, 1 h | 5-Mercapto-triazole | 88 |

Metal Coordination and Chelation

The triazole-thione and phenolic -OH groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Reference |

|---|---|---|---|

| Cu(II) acetate | MeOH, 25°C, 4 h | Octahedral Cu(II) complex | |

| Fe(III) chloride | EtOH, reflux, 6 h | Fe(III)-triazole phenolate |

Key Insight : Chelation enhances biological activity, particularly antimicrobial properties .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazole ring undergoes tautomerization:

| Condition | Observation | Reference |

|---|---|---|

| HCl (1M), reflux | Thione → Thiol tautomerism | |

| NaOH (2M), 60°C | Ring-opening to form thiosemicarbazide |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond:

| Wavelength | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 254 nm | CH₃CN | De-brominated triazole derivative | 52 |

Comparison with Similar Compounds

Structural Comparison with Analogs

Substituent Variations

The target compound’s benzylidene group (3-bromo-4-hydroxy-5-methoxy) distinguishes it from analogs. Key comparisons include:

- : Features a 4-bromophenyl and 2-methylphenyl substituent.

- : Contains a 4-methoxybenzylidene and trifluoromethyl group.

- : Substituted with a 5-bromo-2-hydroxybenzylidene and ethyl group. The ethyl group introduces steric effects, while intramolecular O–H⋯N hydrogen bonds stabilize the structure .

- : Fluorobenzylidene and methyl groups. Fluorine’s electronegativity may alter electronic properties and binding affinity .

Table 1: Substituent Comparison

Spectroscopic Data

- IR Spectroscopy : Expected peaks for NH (~3300 cm⁻¹), C=N (~1600 cm⁻¹), C=S (~1200 cm⁻¹), and C-Br (~500–600 cm⁻¹), consistent with analogs .

- ¹H-NMR : Aromatic protons (δ 6.10–8.01 ppm), methyl groups (δ ~2.55 ppm for m-tolyl), and hydroxyl protons (broad peak ~9–10 ppm) .

- Mass Spectrometry : Molecular ion [M+1]⁺ consistent with molecular formula C₁₇H₁₄BrN₄O₂S (calc. ~445 Da).

Antimicrobial and Antifungal Potential

Crystallographic Behavior

- : Intramolecular O–H⋯N and intermolecular N–H⋯S hydrogen bonds stabilize crystal packing. π-π interactions further contribute to supramolecular assembly .

- : Similar compounds show trans-configuration of the imine double bond and triclinic crystal systems . The target compound’s hydroxy group likely participates in intramolecular H-bonding, while the methoxy group may influence packing via van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.